molecular formula C17H18N2O2 B14676175 2-(2-Methylpropanamido)-N-phenylbenzamide CAS No. 38163-55-2

2-(2-Methylpropanamido)-N-phenylbenzamide

Cat. No.: B14676175
CAS No.: 38163-55-2
M. Wt: 282.34 g/mol
InChI Key: VBFRQZMJZSFBTQ-UHFFFAOYSA-N
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Description

2-(2-Methylpropanamido)-N-phenylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with an additional 2-methylpropanamido group attached to it. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropanamido)-N-phenylbenzamide typically involves the reaction of 2-methylpropanamide with N-phenylbenzamide under specific conditions. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropanamido)-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Methylpropanamido)-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metallo-β-lactamases, preventing the hydrolysis of β-lactam antibiotics. This inhibition restores the efficacy of antibiotics against resistant bacterial strains . The compound’s structure allows it to form stable complexes with metal ions, which is crucial for its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpropanamido)-N-phenylbenzamide stands out due to its specific amide linkage and the presence of both methylpropanamido and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

38163-55-2

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-(2-methylpropanoylamino)-N-phenylbenzamide

InChI

InChI=1S/C17H18N2O2/c1-12(2)16(20)19-15-11-7-6-10-14(15)17(21)18-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,18,21)(H,19,20)

InChI Key

VBFRQZMJZSFBTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

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